3-(tert-Butoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Overview
Description
3-(tert-Butoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a chemical compound with the molecular formula C11H17NO4. It is a derivative of bicyclo[1.1.1]pentane, a highly strained and unique bicyclic structure. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
Mechanism of Action
Target of Action
It’s known that this compound is used as an intermediate for the preparation of heteroaryldihydropyrimidine derivatives , which are applied for the treatment of hepatitis B infections .
Mode of Action
Given its use as an intermediate in the synthesis of heteroaryldihydropyrimidine derivatives , it can be inferred that it plays a crucial role in the formation of these derivatives, which are known to have antiviral properties .
Biochemical Pathways
As an intermediate in the synthesis of heteroaryldihydropyrimidine derivatives , it likely contributes to the pathways these derivatives affect, which include the inhibition of viral replication in hepatitis B .
Result of Action
Given its role as an intermediate in the synthesis of heteroaryldihydropyrimidine derivatives , it can be inferred that it contributes to the antiviral effects of these derivatives .
Action Environment
It’s known that the compound should be stored under inert gas and conditions to avoid include air sensitivity, hygroscopicity, and heat sensitivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the following steps:
Formation of Bicyclo[1.1.1]pentane Core: The bicyclo[1.1.1]pentane core can be synthesized through a [1.1.1]propellane intermediate.
Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amine can undergo nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases like sodium hydride.
Deprotection: Trifluoroacetic acid is commonly used for Boc group removal.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted bicyclo[1.1.1]pentane derivatives can be formed.
Deprotected Amine: Removal of the Boc group yields the free amine derivative of bicyclo[1.1.1]pentane.
Scientific Research Applications
3-(tert-Butoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid: This compound has a methoxycarbonyl group instead of a Boc group.
Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid: This compound contains two carboxylic acid groups on the bicyclo[1.1.1]pentane core.
Uniqueness
3-(tert-Butoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to its combination of the highly strained bicyclo[1.1.1]pentane core and the versatile Boc protecting group. This combination allows for a wide range of chemical transformations and applications in various fields of research and industry .
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]bicyclo[1.1.1]pentane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-9(2,3)15-8(14)11-4-10(5-11,6-11)7(12)13/h4-6H2,1-3H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMJQGGVPOMUAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C12CC(C1)(C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601148883 | |
Record name | Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, 1-(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601148883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1638765-30-6 | |
Record name | Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, 1-(1,1-dimethylethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1638765-30-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, 1-(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601148883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(tert-butoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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